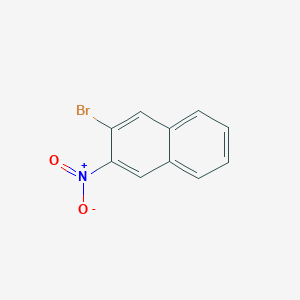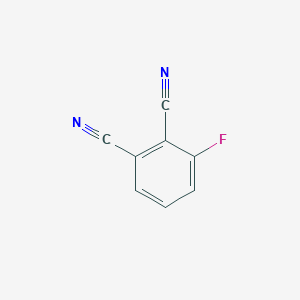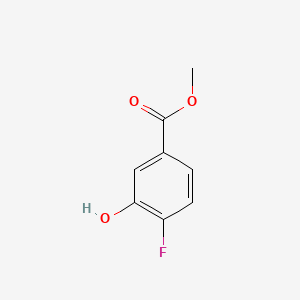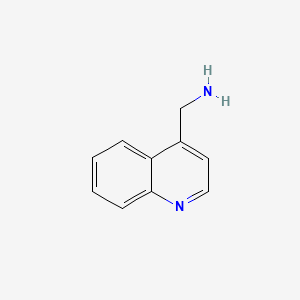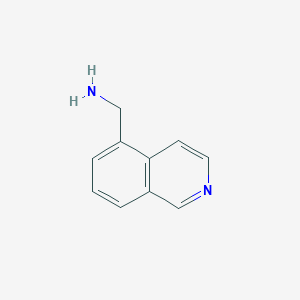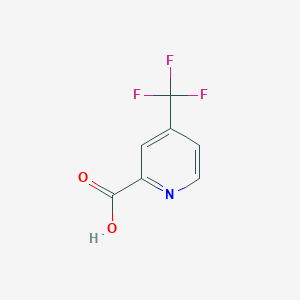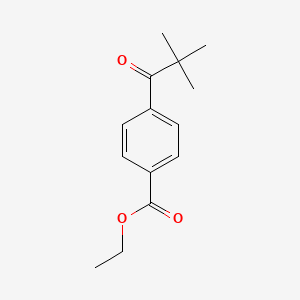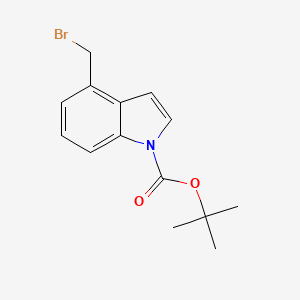
Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(bromomethyl)indole-1-carboxylate is a chemical compound with the molecular formula C14H16BrNO2 . It has a molecular weight of 310.19 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(bromomethyl)indole-1-carboxylate consists of a bromomethyl group attached to the 4-position of an indole ring, which is further connected to a tert-butyl carboxylate group .Physical And Chemical Properties Analysis
Tert-butyl 4-(bromomethyl)indole-1-carboxylate has a boiling point of 391.1±34.0 °C and a density of 1.34±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
The indole ring system is a prominent structure in many bioactive molecules. The bromomethyl group in 1-Boc-4-bromomethylindole serves as a reactive site for further chemical modifications, allowing the synthesis of a wide range of biologically active compounds. These can include potential therapeutic agents with antitumor, antibacterial, antiviral, or antifungal activities .
Development of Antiviral Agents
Indole derivatives have been reported to possess significant antiviral activities. The structural flexibility of 1-Boc-4-bromomethylindole enables the creation of novel indole-based scaffolds that can be screened for their efficacy against various viral infections .
Anti-inflammatory Applications
The indole nucleus, present in 1-Boc-4-bromomethylindole, is found in many compounds with anti-inflammatory properties. By synthesizing derivatives of this compound, researchers can explore new anti-inflammatory drugs that could potentially treat conditions like arthritis and other inflammatory diseases .
Anticancer Research
Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors. 1-Boc-4-bromomethylindole can be used to synthesize new molecules that may exhibit anticancer properties and contribute to the development of novel cancer treatments .
Flavor and Fragrance Industry
Beyond medical applications, indole compounds are valuable in the flavor and fragrance industry. Derivatives of 1-Boc-4-bromomethylindole can be used to produce natural flavorings and fragrances, enhancing the sensory qualities of food and perfume products .
Biotechnological Production
The biotechnological production of indole derivatives, including those derived from 1-Boc-4-bromomethylindole, is an area of growing interest. Microbial cell factories can be engineered to produce these compounds from renewable resources, offering a sustainable alternative to traditional chemical synthesis methods .
Propriétés
IUPAC Name |
tert-butyl 4-(bromomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNWJFMNSJLKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478578 | |
| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-bromomethylindole | |
CAS RN |
220499-13-8 | |
| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

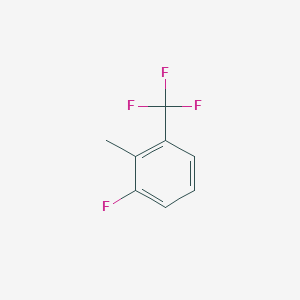
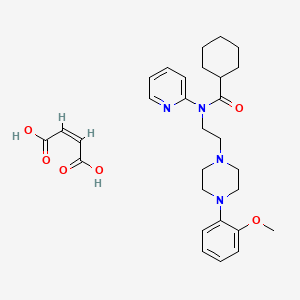
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
